Stronger neominophagen C

Description

Historical Context and Emergence as a Chemical Research Entity

The origins of Stronger Neo-Minophagen C are rooted in the extensive research and development of glycyrrhizin (B1671929) preparations. minophagen.co.jp Minophagen Pharmaceutical Co., Ltd., founded in 1938, has been a key player in this field, building upon the work of its co-founders, Dr. Osamu Minouchi and Dr. Matsuzo Takahashi, bio-pharmacologists from Kyoto University. minophagen.co.jp Their research, centered on the concept of "phagocytosis by internal lymphocytes," led to the development of glycyrrhizin-based formulations. minophagen.co.jpminophagen.co.jp

Stronger Neo-Minophagen C itself emerged from these research endeavors. minophagen.co.jp For over six decades in Japan, a glycyrrhizin preparation known as Stronger Neo-Minophagen C (SNMC) has been utilized. scispace.com This preparation was developed for its potential anti-allergic and anti-inflammatory activities. scispace.compom.go.id Its use in Japan for the treatment of chronic hepatic diseases has been a significant part of its history. nih.govnih.gov The long-standing use of SNMC has established it as a subject of interest and investigation within the medical and scientific communities. ontosight.airesearchgate.netekb.eg

Derivation and Characterization of Core Active Constituents in Research Formulations

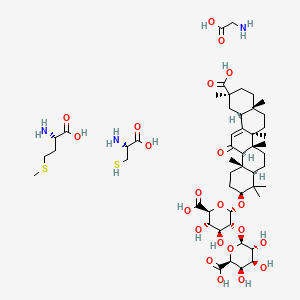

Stronger Neo-Minophagen C is a formulation containing several key active components, primarily glycyrrhizin, along with the amino acids glycine (B1666218) and L-cysteine. nih.govontosight.aidexagroup.com

Glycyrrhizin:

The principal active ingredient in SNMC is glycyrrhizin. minophagen.co.jppom.go.id Glycyrrhizin is a triterpenoid (B12794562) saponin (B1150181) extracted from the roots of the licorice plant, Glycyrrhiza glabra. wikipedia.orgnih.gov It is responsible for the characteristic sweet taste of licorice root and is composed of a glycyrrhetinic acid molecule linked to two molecules of glucuronic acid. ijabbr.comnih.gov After oral ingestion, glycyrrhizin is hydrolyzed by intestinal bacteria into its active metabolite, 18β-glycyrrhetinic acid. wikipedia.org

Chemically, glycyrrhizin is also known as glycyrrhizic acid. wikipedia.orgchemicalbook.com It is a complex molecule with a variety of reported biological activities. chemicalbook.com For improved water solubility in formulations, it is often used in the form of its ammoniated salt, monoammonium glycyrrhizinate. ontosight.aichemicalbook.com

Amino Acids:

In addition to glycyrrhizin, SNMC formulations include the amino acids glycine and L-cysteine hydrochloride. ontosight.aigoogle.comeisai.com One formulation of Stronger Neo-Minophagen C contains 40 mg of glycyrrhizin, 400 mg of glycine, and 20 mg of L-cysteine in a 20 ml ampoule. nih.gov These amino acids are included in the formulation. nih.gov

| Constituent | Chemical Class | Source/Derivation |

| Glycyrrhizin | Triterpenoid Saponin | Extracted from the root of Glycyrrhiza glabra (licorice plant) wikipedia.orgnih.gov |

| Glycine | Amino Acid | A non-essential amino acid ontosight.ai |

| L-Cysteine | Amino Acid | An amino acid ontosight.ai |

Scope of Academic Inquiry into Stronger Neo-Minophagen C and its Components

Academic research into Stronger Neo-Minophagen C and its primary constituent, glycyrrhizin, has explored a wide range of potential biological effects. This inquiry has been multifaceted, investigating its mechanisms of action at a molecular level.

Anti-inflammatory and Immunomodulatory Research:

A significant area of research has focused on the anti-inflammatory and immunomodulatory properties of glycyrrhizin. ontosight.aiontosight.aipatsnap.com Studies have indicated that glycyrrhizin may exert anti-inflammatory effects by inhibiting the generation of reactive oxygen species (ROS) by neutrophils. nih.gov It is not an ROS scavenger itself but rather appears to inhibit their production. nih.gov Further research suggests that glycyrrhizin's anti-inflammatory action may involve the inhibition of various inflammatory mediators and pathways, such as the HMGB1/TLR4 and NF-κB signaling pathways. frontiersin.orgfrontiersin.orgresearchgate.net The immunomodulatory effects are thought to involve the modulation of immune cells like macrophages and lymphocytes and influencing cytokine production. patsnap.com

Antiviral Research:

The antiviral activity of glycyrrhizin has been another major focus of academic investigation. patsnap.comdntb.gov.ua Research has explored its potential to interfere with the replication of a variety of viruses. patsnap.com The proposed mechanisms for its antiviral action are diverse and include the inhibition of viral gene expression and the disruption of viral particle assembly. patsnap.comnih.gov

Hepatoprotective Research:

Given the historical use of SNMC in liver ailments, considerable research has been dedicated to understanding its hepatoprotective properties. ontosight.airesearchgate.netpatsnap.com Studies suggest these effects may be due to its ability to reduce oxidative stress and inflammation in the liver. patsnap.com Research in animal models has explored the protective effects of SNMC against chemically induced liver injury. nih.gov

Other Areas of Inquiry:

Beyond these primary areas, the scientific community has also investigated other potential pharmacological activities of glycyrrhizin and its derivatives, including anticancer, antioxidant, and neuroprotective effects. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.org The research continues to evolve, with ongoing studies aiming to further elucidate the molecular mechanisms underlying these observed effects and to explore the potential of novel derivatives. nih.govrsc.org

| Research Area | Key Findings/Focus of Investigation |

| Anti-inflammatory | Inhibition of reactive oxygen species (ROS) generation by neutrophils. nih.gov Modulation of inflammatory pathways like HMGB1/TLR4 and NF-κB. frontiersin.orgfrontiersin.org |

| Immunomodulatory | Modulation of immune cells (macrophages, lymphocytes) and cytokine production. patsnap.com |

| Antiviral | Interference with viral replication, gene expression, and particle assembly. patsnap.comnih.gov |

| Hepatoprotective | Reduction of oxidative stress and inflammation in the liver. patsnap.com Protection against chemically induced liver damage in animal models. nih.gov |

| Other | Exploration of potential anticancer, antioxidant, and neuroprotective properties. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.org |

Structure

2D Structure

Properties

CAS No. |

88863-96-1 |

|---|---|

Molecular Formula |

C52H85N3O22S2 |

Molecular Weight |

1168.4 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;2-aminoacetic acid;(2S)-2-amino-4-methylsulfanylbutanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C42H62O16.C5H11NO2S.C3H7NO2S.C2H5NO2/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;1-9-3-2-4(6)5(7)8;4-2(1-7)3(5)6;3-1-2(4)5/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);4H,2-3,6H2,1H3,(H,7,8);2,7H,1,4H2,(H,5,6);1,3H2,(H,4,5)/t19-,21-,22-,23-,24+,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;4-;2-;/m000./s1 |

InChI Key |

IDQMDQWHGOWMKX-KBBWGOFYSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.CSCCC(C(=O)O)N.C(C(C(=O)O)N)S.C(C(=O)O)N |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.CSCC[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)S.C(C(=O)O)N |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.CSCCC(C(=O)O)N.C(C(C(=O)O)N)S.C(C(=O)O)N |

Synonyms |

stronger neo-minophagen C stronger neominophagen C |

Origin of Product |

United States |

Elucidation of Molecular and Cellular Mechanisms of Action for Stronger Neo Minophagen C

Enzymatic Modulation and Inhibition

The enzymatic modulation by the active components of Stronger Neo-Minophagen C, primarily glycyrrhizin (B1671929) and its metabolite glycyrrhetinic acid, is a cornerstone of its pharmacological activity. These compounds interact with and inhibit several key enzymes involved in inflammatory and metabolic pathways.

Arachidonic Acid Metabolic Pathway Inhibition (e.g., phospholipase A2, lipoxygenase)

Stronger Neo-Minophagen C, through its active component glycyrrhizin, exerts significant inhibitory effects on the arachidonic acid metabolic pathway, a critical cascade in the generation of inflammatory mediators. Glycyrrhizin has been shown to directly inhibit the activity of phospholipase A2 (PLA2). nih.govscispace.com This enzyme is responsible for the initial step of the pathway, releasing arachidonic acid from the cell membrane phospholipids. By inhibiting PLA2, glycyrrhizin effectively reduces the availability of the substrate for downstream enzymes. nih.gov

Furthermore, glycyrrhizin and its derivatives have been found to inhibit the activity of lipoxygenases (LOXs) and cyclooxygenases (COXs), which are the subsequent enzymes in the pathway that convert arachidonic acid into pro-inflammatory leukotrienes and prostaglandins, respectively. nih.govresearchgate.net The modulation of these enzymes contributes to the anti-inflammatory properties of SNMC.

| Enzyme | Action of Glycyrrhizin | Consequence |

| Phospholipase A2 (PLA2) | Inhibition | Decreased release of arachidonic acid |

| Lipoxygenases (LOXs) | Inhibition | Reduced production of leukotrienes |

| Cyclooxygenases (COXs) | Inhibition | Reduced production of prostaglandins |

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Inhibition

A well-documented mechanism of action for the active components of Stronger Neo-Minophagen C is the potent inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.govoup.com This enzyme is primarily found in mineralocorticoid-responsive tissues, such as the kidneys and colon, where it converts active cortisol to inactive cortisone. oup.comnih.gov

Glycyrrhizin and its aglycone, glycyrrhetinic acid, are competitive inhibitors of 11β-HSD2. nih.govnih.gov By blocking the activity of this enzyme, they prevent the inactivation of cortisol in these tissues. cloudfront.net This leads to an increased local concentration of cortisol, which can then bind to and activate mineralocorticoid receptors, mimicking a state of apparent mineralocorticoid excess. researchgate.net This inhibition of 11β-HSD2 is a key factor in some of the therapeutic effects and side effects associated with long-term use of glycyrrhizin-containing products. Research has also indicated that chronic high doses of glycyrrhizic acid can suppress the mRNA and protein expression of 11-HSD2, potentially through indirect mechanisms. nih.govdocumentsdelivered.com

Other Enzyme System Interactions

Beyond its effects on the arachidonic acid pathway and 11β-HSD2, the active constituents of Stronger Neo-Minophagen C interact with other enzyme systems. Notably, licorice-derived compounds have been found to inhibit 15-hydroxyprostaglandin dehydrogenase and delta 13-prostaglandin reductase. researchgate.net These enzymes are involved in the degradation of prostaglandins, which play a role in promoting mucous secretion and cell proliferation in the stomach. researchgate.net Inhibition of these enzymes leads to an increased local concentration of prostaglandins, which may contribute to the gastroprotective effects observed with licorice derivatives. researchgate.net

Cell Signaling Pathway Perturbation

The molecular mechanisms of Stronger Neo-Minophagen C extend to the perturbation of critical intracellular signaling pathways that regulate inflammation, cell survival, and stress responses.

Nuclear Factor-κB (NF-κB) Pathway Modulation

The Nuclear Factor-κB (NF-κB) pathway is a central regulator of the inflammatory response, and its modulation by glycyrrhizin is a key aspect of the therapeutic action of Stronger Neo-Minophagen C. nih.govnih.gov Glycyrrhizin has been demonstrated to suppress the activation of the NF-κB pathway. rsc.org It achieves this by preventing the degradation of the inhibitory protein IκBα. nih.gov Under normal conditions, IκBα sequesters NF-κB in the cytoplasm. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov

By inhibiting IκBα degradation, glycyrrhizin effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of target genes. nih.govrsc.org This leads to a downstream reduction in the expression of various inflammatory mediators, including cytokines and chemokines. researchgate.net

| Step in NF-κB Pathway | Effect of Glycyrrhizin | Outcome |

| IκBα Degradation | Inhibited | NF-κB remains in the cytoplasm |

| NF-κB Nuclear Translocation | Prevented | No activation of pro-inflammatory genes |

| Expression of Inflammatory Mediators | Reduced | Attenuation of the inflammatory response |

High-Mobility Group Box 1 (HMGB1) Protein Interactions and Signaling

High-Mobility Group Box 1 (HMGB1) is a nuclear protein that, when released into the extracellular space, acts as a potent pro-inflammatory cytokine. nih.govnih.gov Glycyrrhizin has been shown to directly interact with HMGB1, representing a significant mechanism of its anti-inflammatory effects. nih.govunimi.it

Glycyrrhizin physically binds to HMGB1, forming a complex that inhibits the cytokine-like activities of HMGB1. nih.govunimi.it This binding has been reported to occur on the two shallow concave surfaces formed by the two HMG boxes of the protein. unimi.it By binding to HMGB1, glycyrrhizin prevents its interaction with its cell surface receptors, such as Toll-like receptors (TLRs) and the Receptor for Advanced Glycation Endproducts (RAGE). nih.gov This blockade of HMGB1-receptor interaction disrupts the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the perpetuation of the inflammatory response. nih.govnih.gov

Toll-like Receptor (TLR) Signaling Attenuation

The anti-inflammatory properties of glycyrrhizin, the active component of SNMC, are significantly mediated through its ability to attenuate Toll-like Receptor (TLR) signaling. TLRs are critical components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), triggering inflammatory responses. Glycyrrhizin has been shown to interfere with this signaling at multiple points.

Research indicates that glycyrrhizin can broadly inhibit the pro-inflammatory responses induced by ligands for TLR3, TLR4, and TLR9. Its mechanism appears to involve interaction with the lipid bilayer of the cell membrane, which in turn impairs receptor-mediated signaling events. Specifically for TLR4, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, glycyrrhizin has been found to disrupt lipid rafts and inhibit the translocation of TLR4 into these rafts, a crucial step for signal transduction. Furthermore, it can attenuate the formation of the LPS-TLR4/MD-2 complex, thereby inhibiting the homodimerization of TLR4 required for downstream signaling. nih.gov

Glycyrrhizin also functions as a potent inhibitor of the DAMP molecule, high-mobility group box 1 (HMGB1), which can activate several TLRs, including TLR2, TLR4, and TLR9. mdpi.com By inhibiting HMGB1, glycyrrhizin indirectly curtails the activation of these TLR pathways. Experimental studies have confirmed that glycyrrhizin treatment can reduce the mRNA expression of both TLR4 and TLR9 in macrophages. mdpi.com In models of acute lung injury, glycyrrhizin was also found to inactivate the TLR signaling pathway by specifically inhibiting TLR2. nih.gov

| Target TLR | Observed Effect | Mechanism | Reference Model |

|---|---|---|---|

| TLR2 | Inactivation of signaling pathway | Direct inhibition | Lipopolysaccharide-induced acute lung injury |

| TLR3 | Attenuation of inflammatory response | Impairment of receptor-mediated signaling | RAW 264.7 macrophages |

| TLR4 | Inhibition of homodimerization and signaling | Disruption of lipid rafts; Attenuation of LPS-TLR4/MD-2 complex formation | RAW 264.7 macrophages |

| TLR9 | Attenuation of inflammatory response | Reduced cellular uptake of CpG-DNA; Inhibition of HMGB1 | RAW 264.7 macrophages |

Caspase Cascade Regulation (e.g., caspase-3)

SNMC exerts significant anti-apoptotic effects by modulating the caspase cascade, a critical pathway in programmed cell death. The primary mechanism involves the inhibition of key upstream activators of this cascade, notably the release of cytochrome c from mitochondria.

In experimental models of fulminant hepatic failure, SNMC has been demonstrated to prevent hepatocyte apoptosis by stabilizing the mitochondrial membrane. nih.govnih.govnih.gov This stabilization prevents the release of cytochrome c into the cytoplasm, which is a pivotal event for the formation of the apoptosome and the subsequent activation of initiator caspases (like caspase-9). The downstream effect of this action is the suppression of the executioner caspase, caspase-3. nih.govnih.govnih.gov Studies have shown that the expression of both cytochrome c and activated caspase-3 is significantly reduced in liver tissue following SNMC treatment. nih.govnih.gov This inhibition of caspase-3 activation effectively halts the final steps of apoptosis, preventing the cleavage of cellular proteins and DNA fragmentation that lead to cell death. nih.gov

Direct Cellular Protective Mechanisms

Beyond its anti-inflammatory and anti-apoptotic signaling modulation, SNMC confers direct protection to cells through several mechanisms that preserve cellular integrity and function.

Stabilization of Cellular and Mitochondrial Membranes

A crucial cytoprotective effect of SNMC is its ability to stabilize cellular and mitochondrial membranes. The anti-inflammatory effect of SNMC has been partly attributed to its protective action on the hepatocyte cellular membrane, which prevents membrane lysis and the subsequent leakage of enzymes like alanine (B10760859) aminotransferase (ALT). nih.gov The active component, glycyrrhizin, is thought to achieve this by interacting with the lipid bilayer, influencing its permeability and elasticity. nih.gov

This stabilizing effect extends to the mitochondrial membrane, which is critical for regulating cell death pathways. By maintaining mitochondrial membrane integrity, SNMC prevents the increase in mitochondrial membrane permeability that often precedes apoptosis. nih.govnih.govnih.gov This action inhibits the release of pro-apoptotic factors such as cytochrome c, thereby linking membrane stabilization directly to the regulation of the caspase cascade. nih.govnih.govnih.gov

Scavenging of Reactive Oxygen Species (ROS) and Mitigation of Oxidative Stress

SNMC and its active constituent, glycyrrhizin, play a significant role in mitigating cellular damage caused by oxidative stress. This is achieved through both the direct scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant systems.

In a study using transgenic mice expressing the hepatitis C virus polyprotein, which are highly susceptible to oxidative stress, SNMC was shown to protect hepatocytes against carbon tetrachloride-induced oxidative injury. nih.gov The mechanism involved the restoration of depleted cellular levels of reduced glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.gov Glycyrrhizin has also been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing levels of GSH and the activity of antioxidant enzymes like catalase in diabetic rat models. nih.govnih.gov

While some reports suggest glycyrrhizin is not a direct scavenger of radicals like hydroxyl (OH•) or superoxide anions, others provide evidence of its radical-trapping capabilities. nih.govnih.gov A pulse radiolysis study indicated that glycyrrhizin can scavenge free radicals and solvated electrons, offering radioprotection. nih.gov Another study demonstrated that glycyrrhizin's antioxidant capacity towards OOH• radicals was higher than that of beta-carotene. nih.govnih.gov Rather than just acting as a direct scavenger, glycyrrhizin may exert its primary antioxidant effect by inhibiting the generation of ROS by inflammatory cells like neutrophils. nih.govnih.gov

Anti-apoptotic Effects on Specific Cell Types in Experimental Models

SNMC demonstrates potent anti-apoptotic effects across various cell types in preclinical research, highlighting its broad cytoprotective potential.

Hepatocytes: In a well-established mouse model of fulminant hepatic failure induced by lipopolysaccharide and D-galactosamine, SNMC treatment significantly reduced hepatocyte apoptosis. The apoptosis index, which was 32.3% in the model group, was considerably decreased to 5% after seven days of treatment with a low dose of SNMC. nih.gov

Neurons: Glycyrrhizin has shown significant neuroprotective properties by inhibiting apoptosis in neuronal cells. In models of morphine-induced neurotoxicity, glycyrrhizin administration improved neuronal viability and reduced apoptosis. researchgate.net Furthermore, in both in vitro models of oxygen-glucose deprivation and in vivo rat models of middle cerebral artery occlusion (ischemic stroke), glycyrrhizic acid protected hippocampal neurons by inhibiting their apoptotic death, primarily through the PI3K/AKT signaling pathway. researchgate.net

SH-SY5Y Cells: In a neuroblastoma cell line (SH-SY5Y) used to model neuronal function, ammonium glycyrrhizinate was found to prevent apoptosis induced by high glucose conditions. nih.gov

| Cell Type | Experimental Model | Key Finding |

|---|---|---|

| Hepatocytes | Fulminant hepatic failure (mouse) | Apoptosis index reduced from 32.3% to 5%. nih.gov |

| Neurons | Morphine-induced neurotoxicity | Inhibited neuronal apoptosis and improved cell viability. researchgate.net |

| Hippocampal Neurons | Ischemic stroke (rat) & Oxygen-glucose deprivation | Protected neurons by inhibiting apoptosis via PI3K/AKT pathway. researchgate.net |

| SH-SY5Y Cells | High glucose-induced toxicity | Prevented apoptosis and mitochondrial dysfunction. nih.gov |

Immunomodulatory Properties at the Molecular and Cellular Level

The therapeutic effects of SNMC are also closely linked to the immunomodulatory activities of glycyrrhizin, which can influence both innate and adaptive immune responses. These effects go beyond the attenuation of TLR signaling and involve direct actions on various immune cells.

Glycyrrhizin has been shown to modulate T-cell activity, exhibiting a controlling effect on T-cell activation. nih.govcaringsunshine.com It can also augment the activity of Natural Killer (NK) cells, which are crucial for antiviral and antitumor immunity. nih.govnih.gov Furthermore, glycyrrhizin can induce the production of gamma-interferon (IFN-γ), a key cytokine that promotes a Th1-type immune response, and potentiate the differentiation of extrathymic T-lymphocytes. nih.govnih.gov This modulation of the Th1/Th2 cytokine balance, by enhancing IFN-γ and reducing Th2 cytokines like IL-4, is believed to contribute to its efficacy in allergic and chronic viral diseases. nih.gov Additionally, glycyrrhizin can regulate the production of various cytokines by macrophages, further shaping the immune environment. caringsunshine.com

T-Cell Activation Control

Stronger Neo-Minophagen C, primarily through its active component glycyrrhizin, exerts a nuanced control over T-cell activation, a critical process in the adaptive immune response. This regulation is not a simple stimulation or suppression but rather a modulation that can influence the direction and intensity of the T-cell response.

One of the key mechanisms by which glycyrrhizin influences T-cell activation is through its effects on antigen-presenting cells (APCs), particularly dendritic cells (DCs). Research has shown that glycyrrhizin can induce the maturation of DCs, leading to the upregulation of crucial cell surface molecules involved in T-cell co-stimulation. Specifically, glycyrrhizin treatment of mouse splenic DCs has been observed to increase the expression of CD40, CD86, and MHC-II maturation markers. nih.gov This enhanced expression on DCs leads to a more potent stimulation of allogeneic T-cells, resulting in their increased proliferation. nih.gov

Furthermore, the cytokine milieu produced by glycyrrhizin-treated DCs favors a T helper 1 (Th1) polarized immune response. These DCs exhibit increased production of Interleukin-12 (IL-12), a key cytokine in Th1 differentiation. nih.gov Consequently, co-culture of these DCs with T-cells leads to an enhanced production of Interferon-gamma (IFN-γ) and Interleukin-10 (IL-10), while reducing the production of the Th2-associated cytokine, Interleukin-4 (IL-4). nih.gov This modulation of the T-cell response towards a Th1 phenotype is a significant aspect of SNMC's immunomodulatory activity.

| Effect of Glycyrrhizin on Dendritic Cells and T-Cell Response | Observation |

| Dendritic Cell Maturation Markers | Upregulation of CD40, CD86, and MHC-II |

| Cytokine Production by DCs | Increased IL-12 secretion |

| T-Cell Proliferation | Enhanced proliferation of allogeneic T-cells |

| T-Cell Cytokine Profile | Increased IFN-γ and IL-10 production, Reduced IL-4 production |

In addition to its effects on APCs, glycyrrhizin has also been shown to directly modulate T-cell activity through other pathways. For instance, in a model of focal cerebral ischemia, glycyrrhizin treatment was found to inhibit T-cell proliferation and reduce the number of infiltrating T-cells (both CD4+ and CD8+ subsets) in the ischemic brain. This effect was associated with the inhibition of the high-mobility group box 1 (HMGB1) protein, a known pro-inflammatory cytokine.

Interferon-γ Induction

Stronger Neo-Minophagen C has been shown to potentiate the production of Interferon-gamma (IFN-γ), a pleiotropic cytokine with critical roles in antiviral defense, immune regulation, and anti-tumor activity. The primary active component, glycyrrhizin, does not typically induce IFN-γ on its own in resting lymphocytes but significantly enhances its production in the presence of a mitogenic or antigenic stimulus.

Studies on human peripheral lymphocyte-macrophage cultures have demonstrated that pre-treatment with glycyrrhizin leads to a four to eight-fold enhancement of IFN-γ production when subsequently stimulated with Concanavalin A (Con A). This enhancement is dependent on the collaboration between T-lymphocytes and macrophages, with both cell types requiring treatment with glycyrrhizin for the maximal effect. The underlying mechanism for this potentiation involves an increase in RNA and protein synthesis in glycyrrhizin-treated lymphocytes, although DNA synthesis was reported to be reduced.

This IFN-γ-inducing effect is also relevant in the context of viral infections. In peripheral lymphocyte-macrophage cultures from asymptomatic carriers of the hepatitis B virus, glycyrrhizin treatment resulted in a smaller but still significant increase in IFN-γ production in response to both Con A and the hepatitis B surface antigen (HBsAg). Furthermore, glycyrrhizin has been shown to increase IFN-γ levels in the context of downregulating the secretion of several other interleukins, suggesting a targeted immunomodulatory effect.

Natural Killer (NK) Cell Activating Effects

Stronger Neo-Minophagen C exhibits a stimulatory effect on the activity of Natural Killer (NK) cells, which are crucial components of the innate immune system responsible for recognizing and eliminating virally infected and malignant cells. The active constituent, glycyrrhizin, has been shown to accelerate the activities of NK cells. nih.gov

The precise molecular mechanisms by which glycyrrhizin directly activates NK cells are multifaceted. It is understood that IL-12, a cytokine whose production is increased by glycyrrhizin, can influence NK cells, leading to enhanced proliferation and cytolytic activity. nih.gov In vitro studies have also directly assessed the impact of glycyrrhizin on NK cell function. For instance, in a 4-hour cytotoxicity assay, IL-2-activated NK cells treated with glycyrrhizin (100 µg/ml) demonstrated a significant increase in their cytolytic activity against K562 target cells compared to non-treated control cells. researchgate.net

| Experimental Condition | Effector:Target Ratio | % Cytotoxicity (Control) | % Cytotoxicity (Glycyrrhizin-treated) |

| IL-2-activated NK cells vs. K562 target cells | 10:1 | ~25% | ~40% |

| IL-2-activated NK cells vs. K562 target cells | 20:1 | ~40% | ~55% |

| *Note: Values are approximate based on graphical data from the source and are intended for illustrative purposes. A statistically significant increase (P < 0.05) was reported. researchgate.net |

Extrathymic T Lymphatic Cell Differentiation Potentiation

A unique aspect of the immunomodulatory effects of glycyrrhizin, the active component of Stronger Neo-Minophagen C, is its ability to selectively promote the differentiation of T-lymphocytes through extrathymic pathways, particularly in the liver. nih.gov Extrathymic T-cell differentiation is a process that occurs independently of the thymus, the primary site of T-cell development.

In murine models, administration of glycyrrhizin has been shown to increase the total number of hepatic mononuclear cells. nih.gov More specifically, it leads to a notable increase in the proportion of "intermediate TCR cells," which are characteristic of extrathymic T-cells found in the liver. nih.gov This effect is observed with both single and repeated injections of glycyrrhizin. nih.gov

A significant finding is that glycyrrhizin's potentiation of extrathymic T-cell differentiation occurs without inducing the thymic atrophy that is often observed with other agents that activate these pathways, such as lymphotoxin and estrogen. nih.gov This suggests a selective mechanism of action that spares the primary lymphoid organ for T-cell development while augmenting a secondary pathway. This selective activation of liver-associated extrathymic T-cells may be closely linked to the clinical efficacy of Stronger Neo-Minophagen C in liver diseases. nih.gov

Suppression of Microglia Activation and Neutrophil Infiltration in Inflammatory Models

Stronger Neo-Minophagen C has demonstrated significant anti-inflammatory effects by suppressing the activation of microglia and inhibiting the infiltration of neutrophils in models of inflammation, particularly in the context of cerebral ischemia.

In a rat model of middle cerebral artery occlusion, intravenous administration of SNMC was shown to suppress both microglia activation and neutrophil infiltration in the postischemic brain. This neuroprotective effect is attributed, at least in part, to its anti-inflammatory properties. Further in vitro studies using the microglia cell line BV2 showed that SNMC could suppress the production of nitric oxide and pro-inflammatory cytokines induced by lipopolysaccharide (LPS).

The molecular mechanisms underlying these effects are being elucidated. Glycyrrhizin, the active component of SNMC, has been shown to inhibit the release of the pro-inflammatory mediator HMGB1. The interaction of HMGB1 with its receptors, such as the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like receptor 4 (TLR4), is a key step in the activation of inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov By inhibiting HMGB1, glycyrrhizin can effectively downregulate these cascades, leading to a reduction in the expression of inflammatory mediators.

In a mouse model of fulminant hepatic failure induced by LPS and D-galactosamine, SNMC treatment significantly decreased the levels of plasma tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and interleukin-6 (IL-6), all of which are key mediators in inflammatory processes and are associated with neutrophil recruitment and microglial activation. nih.gov

| Inflammatory Model | Cell Type/Process | Effect of SNMC/Glycyrrhizin | Potential Underlying Mechanism |

| Postischemic Rat Brain | Microglia | Suppression of activation | Inhibition of pro-inflammatory cytokine and nitric oxide production |

| Postischemic Rat Brain | Neutrophils | Suppression of infiltration | Anti-inflammatory effects |

| LPS-stimulated BV2 Microglia | Microglia | Suppression of nitric oxide and pro-inflammatory cytokine production | Direct anti-inflammatory action |

| Fulminant Hepatic Failure (Mouse) | Inflammatory Response | Decreased plasma TNF-α, NO, and IL-6 | Inhibition of inflammatory cascade |

Preclinical Pharmacological Investigations of Stronger Neo Minophagen C and Its Constituents

In Vitro Experimental Systems

The protective effects of SNMC on hepatocytes have been evaluated using models of chemically-induced injury. In one key study, the compound's efficacy was tested against carbon tetrachloride (CCl4)-induced liver injury in transgenic mice that express the hepatitis C virus (HCV) polyprotein, a model known to be highly susceptible to oxidative stress.

Treatment with a small dose of CCl4 significantly damaged the hepatocytes in these mice, leading to a sharp increase in serum alanine (B10760859) aminotransferase (ALT) levels, a key marker of liver damage. It also increased the hepatic content of malondialdehyde, an indicator of lipid peroxidation, and depleted the levels of reduced glutathione (B108866) (GSH), a critical cellular antioxidant. However, a single treatment with SNMC was found to significantly counteract these effects. The compound restored serum ALT levels and the hepatic content of both malondialdehyde and GSH. Furthermore, SNMC was observed to increase the mRNA expression of gamma-glutamylcysteine (B196262) synthetase, an enzyme crucial for GSH synthesis. These findings suggest that SNMC protects hepatocytes from CCl4-induced oxidative stress, in part by restoring cellular antioxidant capacity.

Table 1: Effect of SNMC on Markers of CCl4-Induced Hepatocyte Injury

| Marker | Effect of CCl4 | Effect of SNMC Treatment |

| Serum Alanine Aminotransferase (ALT) | Significantly Increased | Restored toward normal levels |

| Hepatic Malondialdehyde | Significantly Increased | Restored toward normal levels |

| Hepatic Reduced Glutathione (GSH) | Significantly Decreased | Restored toward normal levels |

The anti-inflammatory properties of SNMC are largely attributed to its active component, glycyrrhizin (B1671929) (GL). Studies on microglial cells, the primary immune cells of the central nervous system, have demonstrated the potent anti-inflammatory effects of GL. When activated by stimuli like lipopolysaccharide (LPS), a bacterial endotoxin, microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

In vitro experiments using LPS-stimulated BV2 mouse microglial cells have shown that GL, along with other active compounds from licorice root, strongly inhibits the production of NO. nih.gov This inhibition is achieved by preventing the expression of the inducible nitric oxide synthase (iNOS) enzyme. nih.gov Furthermore, treatment with GL significantly decreased the expression of the pro-inflammatory genes for TNF-α, IL-1β, and IL-6 in these LPS-activated cells. nih.gov This demonstrates that glycyrrhizin directly modulates the inflammatory response in microglia at the molecular level, suppressing the key pathways that lead to neuroinflammation. nih.govmdpi.com

Table 2: Inhibitory Effects of Glycyrrhizin (GL) on LPS-Stimulated Microglia

| Inflammatory Mediator | Effect of LPS Stimulation | Effect of GL Treatment |

| Nitric Oxide (NO) Production | Increased | Inhibited in a dose-dependent manner nih.gov |

| iNOS Protein Expression | Increased | Inhibited nih.gov |

| TNF-α Expression | Increased | Significantly decreased nih.gov |

| IL-1β Expression | Increased | Significantly decreased nih.gov |

| IL-6 Expression | Increased | Significantly decreased nih.gov |

The primary constituent of SNMC, glycyrrhizin, has demonstrated broad-spectrum antiviral activity in a variety of cell culture-based assays against several viruses.

Herpes Virus: In vitro studies have shown that glycyrrhizin can inhibit the replication of Herpes Simplex Virus type 1 (HSV-1). caringsunshine.comnih.gov It has been reported to reduce the cytopathic effect of the virus in cell cultures. caringsunshine.com The 50% inhibitory concentration (IC50) for glycyrrhizin against HSV-1 replication has been measured at 0.5 mM. nih.gov

Hepatitis B Virus (HBV): Glycyrrhizin has been shown to affect the processing of HBV proteins in vitro. Studies using a human liver cancer cell line (PLC/PRF/5) that produces the Hepatitis B surface antigen (HBsAg) found that glycyrrhizin suppressed the secretion of HBsAg from the cells in a dose-dependent manner. nih.gov Instead of being released, the antigen accumulated within the cells, specifically in the Golgi apparatus area. nih.gov This suggests that glycyrrhizin interferes with the intracellular transport and secretion of HBsAg. nih.gov

Hepatitis C Virus (HCV): The effect of glycyrrhizin on HCV has been demonstrated in cell culture systems using HCV-infected Huh7 liver cells. plos.orgnih.gov Treatment with glycyrrhizin led to a significant reduction in the production of infectious HCV particles. plos.orgnih.gov The mechanism appears to involve the inhibition of virus particle release, as intracellular infectivity increased while extracellular infectivity decreased. nih.gov The 50% effective concentration (EC50) for this activity was calculated to be 16.5 µM. plos.org Another study found that glycyrrhizin resulted in a 50% reduction of HCV at a concentration of 14 ± 2 μg/mL. nih.gov

SARS-CoV-2: Glycyrrhizin has been identified as a potent inhibitor of SARS-CoV-2 replication in vitro. nih.govbiorxiv.org It was shown to effectively neutralize the virus in cell culture. biorxiv.orgbiorxiv.org The underlying mechanism was determined to be the inhibition of the viral main protease (Mpro), an enzyme that is essential for the replication of the virus. nih.govnews-medical.net

Dengue Virus (DENV): In Vero E6 cells, glycyrrhizin has been shown to inhibit the cytopathic effect induced by Dengue virus type 2 (DENV2) and reduce the virus's infectivity. nih.gov The IC50 for the reduction of DENV2 infectivity was found to be 8.1 μM. nih.gov Aqueous extracts of licorice root also showed moderate inhibitory activity against all four dengue serotypes. nih.gov

Table 3: Summary of In Vitro Antiviral Activity of Glycyrrhizin

| Virus | Cell Line | Observed Effect | Potency (IC50 / EC50) |

| Herpes Simplex Virus 1 (HSV-1) | Various | Inhibition of viral replication nih.gov | IC50: 0.5 mM nih.gov |

| Hepatitis B Virus (HBV) | PLC/PRF/5 | Suppression of HBsAg secretion nih.gov | - |

| Hepatitis C Virus (HCV) | Huh7 | Inhibition of infectious particle release plos.orgnih.gov | EC50: 16.5 µM plos.org |

| SARS-CoV-2 | Vero E6 | Inhibition of viral replication via Mpro nih.gov | - |

| Dengue Virus 2 (DENV2) | Vero E6 | Inhibition of infectivity nih.gov | IC50: 8.1 µM nih.gov |

SNMC exhibits significant cytoprotective effects in cellular models of stress, primarily through anti-apoptotic and antioxidant mechanisms. In studies of fulminant hepatic failure, SNMC was found to prevent hepatocyte apoptosis. This protective action is linked to its ability to stabilize the mitochondrial membrane. By maintaining mitochondrial integrity, SNMC suppresses the release of cytochrome C into the cytoplasm, a critical initiating step in the intrinsic apoptotic pathway. Consequently, the subsequent activation of caspase-3, an executioner caspase that carries out cell death, is also inhibited.

Furthermore, as demonstrated in CCl4-induced injury models, SNMC protects hepatocytes against oxidative stress. It mitigates mitochondrial injury caused by chemical stressors, highlighting its role in preserving the function of this vital organelle under duress.

In Vivo Animal Models

The protective effects of SNMC have been extensively validated in a mouse model of fulminant hepatic failure (FHF), a life-threatening condition of severe and rapid liver injury. This model is typically induced by co-administering lipopolysaccharide (LPS) and D-galactosamine (D-GalN), which triggers a massive inflammatory response and widespread hepatocyte apoptosis.

In this FHF model, treatment with SNMC demonstrated a significant protective effect on the liver. A marked difference in survival rates was observed between SNMC-treated groups and the untreated model group. SNMC treatment led to a significant decrease in the plasma levels of key inflammatory mediators, including TNF-α, NO, and IL-6, compared to the untreated FHF model group.

Moreover, SNMC directly counteracted the apoptotic processes driving liver failure in this model. The hepatocyte apoptosis index, which was significantly elevated after LPS/D-GalN injection, was considerably decreased in mice that received SNMC. This anti-apoptotic effect was further evidenced by the reduced expression of cytochrome C and caspase-3 in the liver tissue of SNMC-treated animals. These findings indicate that SNMC can effectively protect against immune-mediated liver injury and subsequent hepatocyte apoptosis in vivo.

Table 4: Effect of SNMC on Inflammatory Mediators in LPS/D-GalN-Induced FHF Model

| Plasma Inflammatory Mediator | Model Group (LPS/D-GalN only) | SNMC-Treated Group |

| Tumor Necrosis Factor-alpha (TNF-α) | Elevated | Decreased (P < 0.01) |

| Nitric Oxide (NO) | Elevated | Decreased (P < 0.01) |

| Interleukin-6 (IL-6) | Elevated | Decreased (P < 0.01) |

Table 5: Effect of SNMC on Hepatocyte Apoptosis in LPS/D-GalN-Induced FHF Model

| Apoptosis Marker | Observation in Model Group | Observation in SNMC-Treated Group |

| Apoptosis Index | 32.3% ± 4.7% (at 6h) | 5% ± 2.83% (at 6h, P < 0.05) |

| Cytochrome C Expression | Increased | Decreased with treatment time |

| Caspase-3 Expression | Increased | Decreased with treatment time |

Neuroprotection Models (e.g., post-ischemic brain injury via middle cerebral artery occlusion - MCAO)

Stronger Neo-Minophagen C (SNMC), a pharmaceutical preparation containing glycyrrhizin, has demonstrated significant neuroprotective effects in preclinical models of ischemic brain injury. In studies utilizing the middle cerebral artery occlusion (MCAO) model in rats, administration of SNMC has been shown to markedly reduce brain infarct volume and improve neurological outcomes.

Research indicates that intravenous administration of SNMC before or shortly after MCAO leads to a substantial decrease in the mean infarct volumes compared to untreated controls. frontiersin.orgasm.orgmdpi.com For instance, administration 30 minutes prior to occlusion resulted in a significant reduction of the damaged area. frontiersin.orgasm.orgfrontiersin.org This protective effect was also observed when SNMC was administered post-occlusion, though the efficacy decreased as the time of administration was delayed. frontiersin.orgasm.orgfrontiersin.org

The neuroprotective action of SNMC is associated with improvements in motor impairment and neurological deficits. frontiersin.orgasm.org Mechanistically, the neuroprotective effect of SNMC is believed to be mediated, at least in part, by its anti-inflammatory properties. frontiersin.orgmdpi.com Studies have shown that SNMC administration suppresses the activation of microglia and the infiltration of neutrophils into the brain tissue following an ischemic event. frontiersin.orgasm.org Furthermore, SNMC demonstrated a significantly higher neuroprotective potency when compared to an equivalent dose of pure glycyrrhizin, suggesting a synergistic or enhanced effect of the complete formulation. frontiersin.orgasm.orgmdpi.com

| Treatment Group | Time of Administration (Relative to MCAO) | Mean Infarct Volume (% of Control) |

|---|---|---|

| SNMC | 30 minutes before | 27.0% |

| SNMC | 30 minutes after | 37.1% |

| SNMC | 3 hours after | 67.8% |

| Untreated Control | N/A | 100% |

Viral Infection Models (e.g., mouse hepatic virus, vaccinia virus, influenza)

The antiviral properties of the constituents of SNMC, primarily glycyrrhizin and its metabolites, have been investigated in various viral infection models. In a mouse hepatitis virus (MHV) model, glycyrrhetinic acid, a metabolite of glycyrrhizin, was reported to significantly improve liver inflammatory injury. frontiersin.org This protective effect was associated with a reduction in specific pro-inflammatory cytokines, suggesting a mechanism that modulates the host's immune response to the virus rather than directly inhibiting viral replication. frontiersin.org

In studies involving influenza virus, glycyrrhizin has shown notable efficacy. In a mouse model infected with a lethal dose of influenza A2 (H2N2) virus, intraperitoneal treatment with glycyrrhizin resulted in 100% survival over a 21-day period, whereas all untreated control mice succumbed to the infection. asm.org The treated mice also exhibited significantly reduced pulmonary consolidations and lower virus titers in their lung tissues. asm.org The protective mechanism in this model was suggested to be linked to the induction of interferon-gamma by T cells. epigen.com.ua In vitro studies have also noted that glycyrrhizic acid can inhibit the growth and cytopathic effect of vaccinia virus. epigen.com.ua

| Treatment Group | Survival Rate (at 21 days) | Mean Survival Time of Non-survivors (days) |

|---|---|---|

| Glycyrrhizin | 100% | N/A |

| Saline (Control) | 0% | 10.5 |

Assessment of Anti-inflammatory and Anti-allergic Responses in Animal Models

The anti-inflammatory and anti-allergic activities of SNMC and its components are fundamental to their therapeutic effects observed in various preclinical models. The neuroprotective effects of SNMC in the MCAO model are explicitly linked to its ability to suppress neuroinflammation by inhibiting microglia activation and neutrophil infiltration. frontiersin.orgmdpi.com

The anti-allergic properties of glycyrrhizic acid (GA), the main active constituent of SNMC, have been demonstrated in IgE-mediated allergy models. In a mouse model of passive cutaneous anaphylaxis (PCA), a classic type I hypersensitivity reaction, GA significantly inhibited the allergic response. nih.gov This was evidenced by a dose-dependent reduction in the extravasation of dye, which indicates decreased vascular permeability—a key event in the anaphylactic reaction triggered by mast cell degranulation. nih.govnih.gov Further investigation revealed that GA acts as a mast cell stabilizer, inhibiting the release of allergic mediators by blocking extracellular calcium influx, which is crucial for degranulation. nih.govnih.gov In models of active systemic allergic reaction, GA was also shown to suppress levels of the cytokine IL-4 and attenuate the production of allergen-specific IgE and IgG1, thereby helping to restore the immune balance between TH1 and TH2 cells. nih.govnih.gov

| Treatment Group | Outcome Measure | Result |

|---|---|---|

| GA-treated | Vascular Permeability (Dye Extravasation) | Significantly reduced in a dose-dependent manner |

| Untreated Control | Vascular Permeability (Dye Extravasation) | Marked increase |

Structure Activity Relationship Sar Studies and Synthetic Chemistry of Stronger Neo Minophagen C Constituents and Analogues

Elucidation of Active Moieties: Glycyrrhizin (B1671929), Glycyrrhetinic Acid, and their Derivatives

The principal bioactive component of SNMC, glycyrrhizin (also known as glycyrrhizic acid), is a glycoside composed of a triterpenoid (B12794562) aglycone, glycyrrhetinic acid, linked to a hydrophilic sugar moiety consisting of two glucuronic acid molecules. mdpi.com Following oral administration, glycyrrhizin undergoes hydrolysis by intestinal bacteria, which cleave the sugar portion to release the primary active metabolite, 18β-glycyrrhetinic acid. wikipedia.orgmdpi.com This aglycone is largely responsible for the diverse pharmacological effects attributed to licorice and SNMC, including anti-inflammatory, antiviral, and hepatoprotective activities. mdpi.comnih.gov

Chemical Modifications and Correlation with Biological Activity

The therapeutic potential of glycyrrhizin and glycyrrhetinic acid has prompted extensive research into their chemical modification to enhance efficacy and explore new biological activities. These studies have provided significant insights into the structure-activity relationships of this class of compounds.

Modifications to the glycyrrhizin and glycyrrhetinic acid backbone have been shown to significantly influence their biological effects. The introduction or alteration of substituent groups can modulate both antiviral and anti-inflammatory potency.

Antiviral Efficacy: Research has demonstrated that targeted chemical changes can enhance the antiviral properties of glycyrrhizin. For example, the synthesis of an 11-deoxo derivative of glycyrrhizin, which features a heteroannular diene structure at the C and D rings, was found to be as effective against HIV-1 as the parent compound. jst.go.jp A wide array of derivatives, including conjugates with amino acids, dipeptides, and amino sugars, have been synthesized and shown to be potent inhibitors of various viruses such as HIV, SARS-CoV, and influenza A/H1N1. benthamdirect.com However, it is noted that while some chemical modifications can increase antiviral efficacy, they may also lead to increased cytotoxicity, thereby reducing the compound's selectivity index. sciencepublishinggroup.com

Anti-inflammatory Efficacy: The anti-inflammatory action of these compounds is also highly dependent on their chemical structure. Glycyrrhetinic acid is known to inhibit the production of pro-inflammatory cytokines. researchgate.net Derivatives such as dipotassium (B57713) glycyrrhizate have demonstrated anti-inflammatory effects in animal models. researchgate.net Studies on glycyrrhizic acid and other licorice components like liquiritin (B1674860) have shown they can inhibit key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6. nih.govmdpi.com The modification of the C-3 and C-30 positions of the glycyrrhetinic acid scaffold has been a key strategy. For instance, creating conjugates with amino acids and dipeptides at the carboxylic acid positions has led to new derivatives with significant immunostimulating properties. researchgate.net

The table below summarizes findings on how specific structural modifications affect biological activity.

| Compound/Modification | Key Structural Change | Observed Biological Effect |

| 11-deoxo-glycyrrhizin | Removal of the C-11 keto group | Maintained anti-HIV-1 activity comparable to glycyrrhizin. jst.go.jp |

| Glycyrrhizic acid-amino acid conjugates | Attachment of amino acids (e.g., Proline) to the carboxyl groups | Significant stimulation of humoral immune response. researchgate.net |

| Dipotassium glycyrrhizate | Salt formation at the carboxylic acid groups | Demonstrated anti-inflammatory activity in mouse models. researchgate.net |

| Glycyrrhetinic acid monoglucuronides (GAMGs) | Removal of one glucuronic acid unit | Displayed higher anticancer activities than bisglucuronide analogs. nih.gov |

The three-dimensional arrangement of atoms (stereochemistry) within the glycyrrhetinic acid molecule plays a critical role in its biological activity. A key stereochemical feature is the orientation at the C-18 position. The naturally occurring isomer is 18β-glycyrrhetinic acid. nih.gov Under alkaline conditions, this can be converted to its epimer, 18α-glycyrrhetinic acid. nih.govnih.gov

These two isomers exhibit different biological activities, underscoring the importance of stereochemistry in molecular interactions with biological targets. nih.gov For example, in studies evaluating anticancer activity, the 18α-epimer of glycyrrhetinic acid monoglucuronide demonstrated superior activity compared to the natural 18β-epimer. nih.gov This suggests that the spatial conformation of the D and E rings of the triterpenoid structure is a key determinant for binding to specific cellular targets, such as the Epidermal Growth Factor Receptor (EGFR), and subsequently influencing biological response. nih.gov

| Stereoisomer | Configuration | Relative Biological Activity (Anticancer) |

| 18β-epimer | Natural configuration | Less active |

| 18α-epimer | Isomerized configuration | More active nih.gov |

Synthetic Methodologies for Glycyrrhizin and its Analogues

While glycyrrhizin is primarily obtained through extraction from licorice root, a variety of synthetic and semi-synthetic methods have been developed to produce purified glycyrrhizin and its numerous analogues for research and therapeutic development. researchgate.net

Chemical Synthesis and Modification: Standard chemical methods are employed to purify glycyrrhizin and create derivatives. One approach involves the purification of the monoammonium salt of glycyrrhizic acid (glycyrram) through recrystallization and conversion into a tripotassium salt to achieve high purity. researchgate.net The synthesis of analogues often involves targeting the reactive functional groups of the molecule. For instance, the carboxylic acid groups of glycyrrhizin can be activated using reagents like N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide to facilitate the formation of amide bonds, leading to the synthesis of conjugates with amino acids and peptides. researchgate.net Furthermore, alkaline isomerization is a straightforward method used to convert the natural 18β-glycyrrhizin to its 18α-epimer, allowing for the study of stereochemical effects. nih.gov

Enzymatic and Biotechnological Methods: Biocatalysis offers a precise and efficient route to novel glycyrrhizin analogues. Glucuronidase biotransformation has been used to selectively hydrolyze the glycosidic bonds to produce monoglucuronide derivatives. nih.gov In another approach, glycosyltransferases, such as the Bs-YjiC enzyme from Bacillus subtilis, have been utilized for the enzymatic synthesis of new glycyrrhizic acid glucosides. mdpi.com This method allows for the regioselective transfer of sugar moieties to the C-3 hydroxyl group or the C-30 carboxyl group of the glycyrrhetinic acid core, generating a library of novel glycosides with potentially enhanced properties, such as increased water solubility. mdpi.com

Advanced Research on Delivery and Formulation Science for Stronger Neo Minophagen C Components in Preclinical Contexts

Role of Co-Formulants in Research Preparations (e.g., glycine (B1666218), L-cysteine as stabilizers or activity modulators)

Research comparing the effects of SNMC with pure glycyrrhizin (B1671929) has revealed that the complete formulation exhibits a significantly higher neuroprotective potency in postischemic brain models. nih.govnih.gov In preclinical studies, SNMC was more effective at reducing infarct volume and improving neurological deficits than an equivalent dose of pure glycyrrhizin, suggesting a synergistic or potentiating effect of the co-formulants. nih.govnih.govresearchgate.net

Furthermore, studies on acute liver injury models have investigated the combined effects of monoammonium glycyrrhizinate and cysteine hydrochloride. This research demonstrated that the combination could attenuate oxidative stress and inflammation, offering a therapeutic effect on liver damage. nih.gov The protective mechanism involves the Nrf2/ARE pathway, a key cellular defense system against oxidative stress. nih.gov

| Co-Formulant | Investigated Role | Key Preclinical Finding | Reference |

|---|---|---|---|

| Glycine & L-Cysteine | Activity Modulator / Side-effect Reduction | Inhibit or reduce the manifestation of pseudoaldosteronism associated with long-term glycyrrhizin use. | pom.go.id |

| Glycine & L-Cysteine | Efficacy Enhancement | The complete SNMC formulation shows significantly higher neuroprotective potency compared to an equivalent dose of pure glycyrrhizin. | nih.govnih.gov |

| L-Cysteine Hydrochloride (with Monoammonium Glycyrrhizinate) | Hepatoprotection | Ameliorated acute liver injury by attenuating oxidative stress and inflammation through the Nrf2/ARE pathway. | nih.gov |

Strategies for Enhancing Bioavailability and Target Delivery in Preclinical Models

A significant challenge with glycyrrhizin, the active component of SNMC, is its relatively low oral bioavailability, primarily due to poor permeability across the gastrointestinal mucosa. nih.gov Preclinical research has explored various strategies to overcome this limitation and improve its delivery to target organs like the liver.

One approach involves the use of permeation enhancers. Studies have shown that ethanolic extracts of Glycyrrhiza glabra can enhance the intestinal absorption of other compounds, like Vitamin B12, in Caco-2 monolayers and everted gut sac models, suggesting that components within licorice itself can modulate membrane permeability. frontiersin.org Another strategy explored the co-administration of probiotics. In rat models of liver fibrosis, supplementation with Lactobacillus rhamnosus R0011 was found to increase the bioavailability of glycyrrhizin by 1.4-fold in healthy rats and significantly increased the plasma levels of its active metabolite, glycyrrhetinic acid, in the pathological state. nih.gov

Formulation science has also provided innovative solutions. The development of sodium deoxycholate/phospholipid-mixed nanomicelles (SDC/PL-MMs) has been shown to significantly improve the oral absorption of glycyrrhizin. nih.gov Pharmacokinetic studies in animal models demonstrated that glycyrrhizin delivered via these nanomicelles had a significantly higher area under the curve (AUC) and maximum concentration (Cmax) compared to the control. nih.gov Similarly, creating a solid dispersion of glycyrrhetinic acid with Soluplus® and L-Arginine increased its water solubility by over 5,600-fold, which is expected to enhance its oral absorption and bioavailability. mdpi.com

| Strategy | Preclinical Model | Key Outcome | Reference |

|---|---|---|---|

| Probiotic Supplementation (L. rhamnosus) | Rat model of liver fibrosis | Increased bioavailability of glycyrrhizin by 1.4-fold and significantly raised plasma levels of its metabolite, glycyrrhetinic acid. | nih.gov |

| Mixed Nanomicelles (SDC/PL-MMs) | Rat pharmacokinetic studies | Significantly superior AUC and Cmax for glycyrrhizin compared to the control group. | nih.gov |

| Solid Dispersion System | In vitro solubility tests | Increased the saturated solubility of glycyrrhetinic acid in water by 5,680-fold. | mdpi.com |

| Herbal Bioenhancers (G. glabra extract) | In vitro Caco-2 monolayers and ex-vivo everted gut sacs | Significantly enhanced the permeation of Vitamin B12, suggesting an effect on intestinal permeability. | frontiersin.org |

Novel Drug Delivery Systems for Glycyrrhizin and its Derivatives (e.g., nanoparticles, gene delivery vectors for liver targeting)

The unique chemical structure and biological properties of glycyrrhizin and its derivatives, particularly their affinity for liver cells, have made them attractive candidates for the development of novel drug delivery systems. nih.govmdpi.com Research in this area is focused on creating targeted therapies, especially for liver diseases. nih.gov

Nanoparticles and Micelles: Glycyrrhizic acid is an amphiphilic molecule capable of self-assembling into nanoparticles or micelles, which can encapsulate other therapeutic agents. mdpi.comnih.gov These glycyrrhizic acid-based nanoparticles have been developed to enhance the delivery of various drugs. mdpi.com For instance, paclitaxel-loaded glycyrrhizic acid micelles demonstrated a significant improvement in oral bioavailability in preclinical models. mdpi.com Furthermore, nanoparticles functionalized by conjugating glycyrrhizic acid or glycyrrhetinic acid to their surface are being extensively studied for liver cancer treatment. nih.gov The presence of specific receptors for these molecules on hepatocytes allows for active targeting, concentrating the therapeutic payload in the liver while minimizing systemic exposure. nih.govmdpi.com

Gene Delivery Vectors: A particularly innovative application is the use of glycyrrhizin in non-viral gene delivery systems. Researchers have developed liver-targeted gene vectors by electrostatically coating cationic complexes of plasmid DNA (pDNA) and polyethylenimine (PEI) with glycyrrhizin. nih.gov In mouse models, intravenous injection of this ternary complex (pDNA/PEI/GL) resulted in the highest gene expression occurring in the liver, specifically within parenchymal cells. nih.gov This targeted delivery was successfully used to administer a pDNA encoding for insulin (B600854), which led to a decrease in blood glucose concentrations. nih.gov The glycyrrhizin coating not only targets the vector to the liver but also creates stable particles of around 100 nm with a negative surface charge, which avoids agglutination and cytotoxicity. nih.gov Studies have confirmed that both glycyrrhizin and glycyrrhetinic acid-modified vectors can specifically bind to receptors on liver parenchyma, highlighting their potential for targeted gene therapy for conditions like hepatocellular carcinoma. nih.gov

| Delivery System | Mechanism/Target | Preclinical Application/Finding | Reference |

|---|---|---|---|

| Glycyrrhizic Acid Nanoparticles (GANPs) | Self-assembly; Anti-inflammatory/Antiviral | Inhibited murine coronavirus proliferation and reduced proinflammatory cytokine production in vitro and in vivo. | acs.org |

| Glycyrrhetinic Acid-Functionalized Nanoparticles | Active targeting of liver cells | Used for targeted delivery of anticancer drugs in the treatment of liver cancer. | nih.gov |

| Glycyrrhizin-Coated Gene Vectors (pDNA/PEI/GL) | Liver-targeted gene delivery | Successfully delivered a gene for insulin to liver parenchymal cells in mice, resulting in a pharmacological effect. | nih.gov |

| Glycyrrhizic Acid Micelles | Solubilization and delivery of hydrophobic drugs | Improved oral bioavailability of paclitaxel (B517696) in vivo. | mdpi.com |

Mechanistic Insights into Specific Biological Activities of Stronger Neo Minophagen C

Antiviral Mechanisms

The antiviral properties of SNMC have been primarily attributed to its glycyrrhizin (B1671929) content. Glycyrrhizin has demonstrated efficacy against a range of DNA and RNA viruses. nih.gov The mechanisms underlying this broad-spectrum antiviral activity are complex and involve the inhibition of several key stages of the viral life cycle.

Inhibition of Viral Replication and Assembly Processes

Stronger Neo-Minophagen C, through its active component glycyrrhizin, has been shown to inhibit the replication of several viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). nih.govcaringsunshine.com Studies have demonstrated that glycyrrhizin can interfere with viral replication processes. nih.gov In the context of HCV, research has shown that glycyrrhizin inhibits the virus in a dose-dependent manner. nih.gov For instance, one study found that glycyrrhizin resulted in a 50% reduction of HCV at a concentration of 14 ± 2 μg. nih.gov The compound has also been noted to inhibit emerging viruses like SARS-associated coronavirus by hampering virus replication. nih.gov

Interference with Viral Entry and Adhesion (e.g., modulation of HBsAg sialylation)

A key aspect of the antiviral action of SNMC involves its ability to interfere with the initial stages of viral infection, namely entry into and adhesion to host cells. nih.gov Research on Hepatitis B Virus (HBV) has revealed that glycyrrhizin can inhibit the secretion of the HBV surface antigen (HBsAg). frontiersin.orgeurekaselect.com This is achieved by causing the accumulation of HBsAg in the cytoplasmic vacuoles of the Golgi apparatus, which alters its intracellular transport. frontiersin.org Furthermore, glycyrrhizin has been found to inhibit the sialylation of HBsAg in a dose-dependent manner, a process that can affect viral binding to hepatocytes. frontiersin.org By modifying the expression of HBV-related antigens on liver cells, glycyrrhizin can impede the virus's ability to establish an infection. frontiersin.org

Effects on Viral Protein Expression and Function

Beyond inhibiting replication and entry, SNMC also exerts effects on the expression and function of viral proteins. In studies involving HCV, glycyrrhizin has been shown to inhibit the expression of the HCV 3a core gene at both the mRNA and protein levels. nih.gov The HCV core protein is a structural protein that is also involved in viral pathogenesis and the regulation of host cell functions. By downregulating its expression, glycyrrhizin can disrupt the viral life cycle and mitigate its pathogenic effects. nih.gov

Anti-inflammatory Mechanisms

The anti-inflammatory effects of Stronger Neo-Minophagen C are well-documented and contribute significantly to its therapeutic profile, particularly in the context of liver diseases. caringsunshine.comnih.gov These effects are mediated through the suppression of various inflammatory pathways and the reduction of inflammatory cell infiltration.

Suppression of Pro-inflammatory Cytokine and Mediator Production (e.g., TNF-α, IL-6, Nitric Oxide)

SNMC has been demonstrated to effectively suppress the production of key pro-inflammatory cytokines and mediators. In a mouse model of fulminant hepatic failure, treatment with SNMC led to a decrease in the plasma levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). nih.gov Similarly, in a microglial cell line, SNMC was found to suppress lipopolysaccharide-induced nitrite (B80452) production (a surrogate for nitric oxide) and the induction of proinflammatory cytokines. nih.govnih.gov The suppression of these inflammatory molecules is a key mechanism by which SNMC exerts its anti-inflammatory effects. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov

| Mediator | Effect of SNMC/Glycyrrhizin | Experimental Model |

|---|---|---|

| TNF-α | Decreased plasma levels | Mouse model of fulminant hepatic failure nih.gov |

| IL-6 | Decreased plasma levels | Mouse model of fulminant hepatic failure nih.gov |

| Nitric Oxide (NO) | Decreased plasma levels/nitrite production | Mouse model of fulminant hepatic failure and microglial cell line nih.govnih.govnih.gov |

Inhibition of Inflammatory Cell Infiltration in Tissues

In addition to suppressing inflammatory mediators, SNMC has been shown to inhibit the infiltration of inflammatory cells into tissues. nih.govnih.gov In a study on postischemic brain injury, the administration of SNMC was found to suppress microglia activation and neutrophil infiltration in the brain. nih.govnih.gov By reducing the accumulation of these inflammatory cells at the site of injury, SNMC helps to attenuate the inflammatory response and limit tissue damage. nih.govresearchgate.netresearchgate.nettandfonline.com

Modulation of Innate Immune Cell Responses (e.g., Kupffer cell activity)

Stronger Neo-Minophagen C (SNMC) demonstrates significant modulation of innate immune cell responses, which contributes to its therapeutic effects in both hepatic and neural tissues. A key mechanism is the suppression of inflammatory mediators often released by activated immune cells. In experimental models of fulminant hepatic failure induced by lipopolysaccharide (LPS) and D-galactosamine, SNMC treatment led to a decrease in plasma levels of tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and interleukin-6 (IL-6) nih.govresearchgate.netsemanticscholar.org. The reduction of these pro-inflammatory cytokines suggests an inhibitory effect on the activity of resident liver macrophages, known as Kupffer cells, which are primary sources of these mediators upon stimulation with endotoxins like LPS.

Beyond the liver, the immunomodulatory effects of SNMC extend to the central nervous system. In the context of post-ischemic brain injury, administration of SNMC has been shown to suppress the activation of microglia, the resident innate immune cells of the brain nih.govresearchgate.netnih.gov. It also inhibits the infiltration of neutrophils, another critical component of the innate immune system, into the brain tissue following an ischemic event nih.govresearchgate.netnih.gov. Further in vitro studies have shown that SNMC can suppress the production of nitrites and pro-inflammatory cytokines in a microglia cell line stimulated with lipopolysaccharide, underscoring its direct anti-inflammatory action on these innate immune cells nih.govnih.gov.

Hepatoprotective Mechanisms (beyond general anti-inflammatory/antiviral effects)

The hepatoprotective actions of SNMC are multifaceted, extending beyond its well-documented anti-inflammatory and antiviral properties to include direct protection of liver cells, reduction of tissue damage, and modulation of liver enzymes.

SNMC provides robust protection against liver injury induced by various chemical agents. In a mouse model of fulminant hepatic failure triggered by lipopolysaccharide (LPS) and D-galactosamine (D-Gal N), SNMC effectively protected the liver. nih.govresearchgate.netsemanticscholar.org This protective mechanism involves the prevention of hepatocyte apoptosis by stabilizing mitochondrial membranes, which in turn suppresses the release of cytochrome C and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.netsemanticscholar.org

Furthermore, SNMC has demonstrated a significant protective effect against oxidative stress-induced hepatocyte injury. In a study using transgenic mice expressing the hepatitis C virus polyprotein, which are highly susceptible to oxidative stress, SNMC protected hepatocytes from carbon tetrachloride (CCl4)-induced injury. nih.gov The mechanism was identified as the restoration of depleted cellular levels of reduced glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.gov SNMC achieved this by increasing the mRNA expression of gamma-glutamylcysteine (B196262) synthetase, the rate-limiting enzyme in GSH synthesis. nih.gov

Long-term administration of SNMC has also been associated with the prevention of liver fibrosis and cirrhosis. nih.gov By mitigating chronic liver inflammation and injury, SNMC helps to prevent the progressive scarring that leads to cirrhosis and more severe complications like hepatocellular carcinoma. nih.gov

| Parameter | Model Group (LPS/D-Gal N) | SNMC-Treated Group | P-value |

|---|---|---|---|

| Plasma TNF-α | Significantly Elevated | Decreased | P < 0.01 |

| Plasma Nitric Oxide (NO) | Significantly Elevated | Decreased | P < 0.01 |

| Plasma Interleukin-6 (IL-6) | Significantly Elevated | Decreased | P < 0.01 |

| Hepatocyte Apoptosis Index (at 6h) | 32.3% ± 4.7% | Considerably Decreased | Not specified |

| Hepatocyte Apoptosis Index (at day 7) | - | 5% ± 2.83% | P < 0.05 |

Data derived from a study on fulminant hepatic failure induced by LPS/D-Gal N in mice. nih.govresearchgate.net

SNMC effectively modulates key liver enzymes that are indicative of hepatocellular injury. In clinical and preclinical studies, SNMC administration has been shown to significantly reduce elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govnih.govsemanticscholar.org In a study on drug-induced liver disease, the group treated with SNMC showed a significantly greater improvement in liver function markers, including ALT, AST, and total bilirubin, compared to the control group. semanticscholar.org The mechanism for this modulation is linked to its ability to counter oxidative stress. By restoring levels of reduced glutathione (GSH), SNMC mitigates the oxidative damage to hepatocytes that leads to the release of these enzymes into the bloodstream. nih.gov

Neuroprotective Mechanisms

SNMC exhibits marked neuroprotective effects, particularly in the context of ischemia-reperfusion injury in the brain. nih.govresearchgate.netnih.gov In a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, intravenous administration of SNMC significantly reduced the volume of the resulting brain infarct. nih.govresearchgate.net This protective effect was observed even when the compound was administered up to three hours after the ischemic event. nih.govresearchgate.net

The primary mechanism underlying this neuroprotection is believed to be its potent anti-inflammatory action within the central nervous system. nih.govnih.gov SNMC administration suppresses the activation of microglia and curbs the infiltration of neutrophils into the post-ischemic brain tissue. nih.govnih.gov By inhibiting these key inflammatory events that follow cerebral ischemia, SNMC helps to prevent the secondary wave of neuronal damage and death that occurs during reperfusion, leading to improved neurological outcomes. nih.govresearchgate.net Interestingly, studies have shown that SNMC has a significantly higher neuroprotective potency than an equivalent dose of its main component, glycyrrhizin, suggesting a synergistic effect of the compound's formulation. nih.govresearchgate.netnih.gov

| Time of SNMC Administration (Post-MCAO) | Mean Infarct Volume (% of Untreated Control) |

|---|---|

| 30 minutes | 37.1% ± 12.4% |

| 3 hours | 67.8% ± 5.8% |

Data derived from a study on post-ischemic brain injury in rats. nih.govresearchgate.net

Protection against Excitotoxicity and Ion Toxicity in Neuronal Models

Stronger Neo-Minophagen C (SNMC), a preparation containing glycyrrhizin as its primary active component, demonstrates significant neuroprotective capabilities by counteracting excitotoxicity and ion toxicity in various neuronal models. Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, leads to a cascade of detrimental events including massive neuronal death, which is a key factor in the ischemic core of the postischemic brain. nih.gov Research indicates that the neuroprotective actions of SNMC extend beyond its anti-inflammatory effects to direct protection against acute damage processes like excitotoxicity. nih.gov

The primary compound in SNMC, glycyrrhizin, and its metabolites have been shown to inhibit glutamate-N-methyl-D-aspartate (NMDA)-mediated excitotoxicity. researchgate.net The underlying mechanisms for this protection are multifaceted. One key mechanism involves the inhibition of the high mobility group box 1 (HMGB1) protein. nih.gov During ischemia, HMGB1 is released and impairs the clearance of glutamate by astrocytes, leading to excitotoxicity. nih.gov Glycyrrhizin mitigates this by inhibiting the HMGB1/Toll-like receptor 4 (TLR4) signaling axis, thus preserving astrocytic glutamate clearance and preventing neuronal damage. nih.govmdpi.com Furthermore, glycyrrhizin's protective effects on NMDA-induced excitotoxicity in primary neurons have been linked to the inhibition of the nuclear factor-kappaB (NF-kB) pathway. nih.govphcogrev.com

Studies utilizing primary cortical cultures have provided direct evidence of glycyrrhizin's anti-excitotoxic effects. When these cultures were exposed to various excitotoxins such as NMDA, kainic acid (KA), or glutamate, significant neuronal damage was observed. nih.gov However, co-treatment with glycyrrhizin offered substantial protection. For instance, it significantly reduced the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell death, in a dose-dependent manner in neurons treated with these excitotoxic agents. nih.gov

The protective efficacy of glycyrrhizin against different excitotoxins in primary cortical cultures is detailed below.

| Excitotoxic Agent | Concentration & Duration | Effect | Protective Effect of Glycyrrhizin |

|---|---|---|---|

| NMDA | 50 µM for 10 min | Severe neuronal damage | Significantly reduced LDH release with 0.5 mM and 1 mM GL co-treatment. nih.gov |

| Kainic Acid (KA) | 500 µM for 12 hrs | Neuronal damage | Demonstrated neuroprotective effects. nih.gov |

| Glutamate | 100 µM for 1 hr | Neuronal damage | Demonstrated neuroprotective effects. nih.gov |

In addition to excitotoxicity, SNMC and glycyrrhizin have been investigated for their role in mitigating ion toxicity, such as that induced by excessive zinc (Zn2+), which also contributes to acute neuronal death following ischemia. nih.gov The overstimulation of glutamate receptors leads to a massive influx of calcium ions (Ca2+), triggering destructive intracellular cascades. phcogrev.comdergipark.org.tr Glycyrrhizin has been reported to reduce stress mediators including Ca2+ influx, thereby protecting neurons. phcogrev.com